molecular formula C9H12N3NaO2S B2736751 Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 2155853-03-3

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2736751
CAS No.: 2155853-03-3
M. Wt: 249.26
InChI Key: NARUIVUZMCTOGL-UHFFFAOYSA-M
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Description

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS# 2155853-03-3) is a chemical compound with the molecular formula C 9 H 12 N 3 NaO 2 S and a molecular weight of 249.27 g/mol . This molecule features a thiazole core, a privileged structure in medicinal chemistry, linked to a piperazine ring . The combination of these heterocycles makes it a valuable intermediate for researchers, particularly in the synthesis and discovery of novel bioactive molecules. Compounds bearing both thiazole and piperazine moieties are of significant research interest due to their diverse pharmacological potential. Scientific literature indicates that such hybrid structures have been designed and synthesized to investigate antinociceptive activities, with studies showing that these molecules can exert centrally and peripherally mediated effects, potentially through the activation of the opioid system . Furthermore, the thiazole scaffold is a cornerstone in drug discovery, found in various therapeutic agents targeting a wide range of conditions, which underscores the utility of this compound as a key building block in pharmaceutical research and development . This product is intended For Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.Na/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12;/h10H,2-5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUIVUZMCTOGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to the formation of dihydrothiazole or reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug development. Key areas of exploration include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, indicating potential use in treating infections caused by bacteria and fungi.
  • Antiviral Properties : Research has indicated that derivatives of thiazole compounds can inhibit viral replication, positioning this compound as a potential antiviral agent .

Biological Research

The compound's mechanism of action involves enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, influencing their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression by blocking substrate access to their active sites.
  • Receptor Modulation : It may influence signal transduction pathways critical for cellular responses, making it relevant for studies on cellular signaling and metabolism.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiviral Potential

Research focused on the compound's antiviral properties demonstrated that it could inhibit the replication of certain viruses in vitro. This finding opens avenues for further investigation into its use as an antiviral drug.

Mechanism of Action

The mechanism by which Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Thiazole Derivatives

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Solubility Profile Pharmacological Use Key References
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate Piperazin-1-yl, Na carboxylate ~265 (estimated)* High aqueous solubility Gout/hyperuricemia (potential)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl 315.31 Lipophilic Laboratory use
Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate 2-Oxopyrrolidin-1-yl 268.30 Moderate lipophilicity Research chemical
Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate 3-Pyridinyl 248.31 Moderate solubility Biochemical studies
Ethyl 4-methyl-2-(3-phenylpropanamido)-1,3-thiazole-5-carboxylate 3-Phenylpropanamido 352.42 Highly lipophilic Drug discovery intermediates

*Estimated based on sodium substitution of ethyl carboxylate (MW 248.31 for ethyl ester – 29.02 [C₂H₅] + 22.99 [Na] = ~242.28; adjusted for methyl and piperazine groups).

Key Observations:

Solubility : The sodium carboxylate group in the target compound confers superior aqueous solubility compared to ethyl esters (e.g., ), which are lipophilic due to their ester groups. Piperazine further enhances solubility via hydrogen bonding .

Substituent Effects :

  • Trifluoromethylphenyl (): Introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability but reducing solubility.
  • Oxopyrrolidinyl (): The lactam ring may improve binding to targets requiring polar interactions, such as proteases or kinases.
  • Pyridinyl (): Aromatic nitrogen facilitates π-π stacking in receptor binding, common in kinase inhibitors.

Pharmacological Potential: The sodium salt’s piperazine and carboxylate groups align with urate-lowering agents (), while ethyl esters (e.g., ) are typically prodrugs requiring enzymatic hydrolysis for activation.

Biological Activity

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazole-containing compounds known for their pharmacological potential, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H12N4O2S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}

The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundA431<10
DoxorubicinA43115
This compoundJurkat<12
DoxorubicinJurkat20

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. Thiazoles are known for their neuroprotective effects and ability to modulate neurotransmitter systems.

Research Findings

In a study evaluating the anticonvulsant effects using the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test, this compound demonstrated significant protective effects against seizures. The median effective dose (ED50) was determined to be lower than that of traditional anticonvulsants .

Test TypeCompoundED50 (mg/kg)
MESThis compound24.38
PTZThis compound88.23

Antimicrobial Activity

Thiazoles have also been recognized for their antimicrobial properties. This compound has shown efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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